D,L-3-Indolylglycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

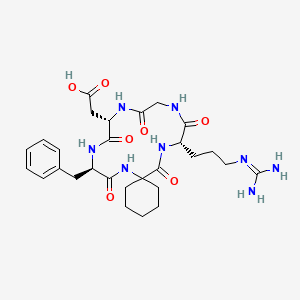

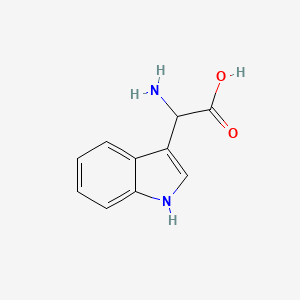

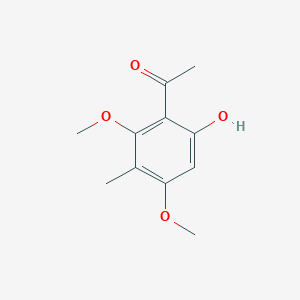

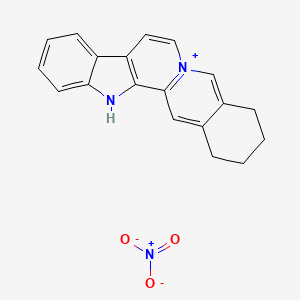

D,L-3-Indolylglycine is an unnatural amino acid that is very similar to Tryptophan, with the indole moiety directly attached to the α-position . It may be useful in the design of functional proteins .

Synthesis Analysis

The synthesis of 3-indolylglycine derivatives can be achieved by an oxidative heterocoupling reaction. This method for the selective C-3 functionalization of unprotected indoles with the chiral equivalent of a nucleophilic glycine nickel (II) complex affords adducts with high diastereoselectivities .Molecular Structure Analysis

The molecular formula of D,L-3-Indolylglycine is C10H10N2O2. It has an average mass of 190.199 Da and a monoisotopic mass of 190.074234 Da .Physical And Chemical Properties Analysis

D,L-3-Indolylglycine has a density of 1.4±0.1 g/cm3, a boiling point of 438.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C. It has an enthalpy of vaporization of 73.3±3.0 kJ/mol and a flash point of 219.0±25.9 °C. The index of refraction is 1.726, and it has a molar refractivity of 53.2±0.3 cm3. It has 4 H bond acceptors, 4 H bond donors, and 2 freely rotating bonds .Scientific Research Applications

Dimethyloxalyglycine in Gastrointestinal Repair

Dimethyloxalyglycine (DMOG) has been studied for its potential value in preventing or treating gastrointestinal injury. In vitro and in vivo models demonstrated that DMOG can stimulate migration and proliferation of human stomach and colonic carcinoma cells, influencing gut injury and repair through VEGF-dependent mechanisms. This suggests a potential for similar compounds in stabilizing or repairing gut mucosa (Marchbank et al., 2011).

Mirror Image Proteins and D-Proteins

Research on mirror image proteins composed of unnatural D-amino acids and glycine has explored their application in structural biology, drug discovery, and immunology. This work highlights the potential for D,L-3-Indolylglycine in synthesizing mirror image d-proteins, which could serve various purposes including facilitating structure determination of difficult-to-crystallize proteins and serving as a tool for probing molecular events in biology (Zhao & Lu, 2014).

Dimethylglycine in Oxidative Damage and Mitochondrial Dysfunction

The protective effects of dimethylglycine sodium salt (DMG-Na) against oxidative damage and mitochondrial dysfunction in the small intestines of mice have been investigated, showing that DMG-Na can reduce oxidative damage by enhancing antioxidant capacity and ameliorating mitochondrial dysfunction (Bai et al., 2019).

Dimethylglycine and Glucose Metabolism

A study on dimethylglycine (DMG) suggested possible protective effects on glucose metabolism, indicating that genetic determinants of circulating DMG concentration could be linked to metabolic traits and incident diabetes. This hints at the broader metabolic relevance of related compounds and their potential in medical research (Magnusson et al., 2015).

Neuroprotection by Dimethyloxalylglycine

Research on dimethyloxalylglycine (DMOG) has shown its neuroprotective effects following cerebral ischemia in rats, suggesting a potential application for related compounds in neuroprotection. The study found DMOG improved outcomes after cerebral artery occlusion, associated with increased levels of VEGF and eNOS (Nagel et al., 2011).

Mechanism of Action

Target of Action

D,L-3-Indolylglycine is an unnatural amino acid that is very similar to Tryptophan . The primary targets of D,L-3-Indolylglycine are functional proteins . The compound’s indole portion is directly connected to the α-position , which allows it to interact with these proteins.

Mode of Action

D,L-3-Indolylglycine interacts with its targets by being used in the design of functional proteins . One study described the inclusion of similar aza-indolylglycine moieties in peptidomimetics in order to functionally replace tryptophan moieties .

Biochemical Pathways

Given its similarity to tryptophan and its use in the design of functional proteins , it can be inferred that it may influence protein synthesis and related pathways.

Pharmacokinetics

As a compound used in the design of functional proteins , its bioavailability would be crucial for its effectiveness.

Result of Action

Given its role in the design of functional proteins , it can be inferred that it may have significant effects on protein function and related cellular processes.

Safety and Hazards

properties

IUPAC Name |

2-amino-2-(1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZGBPJAKQNCSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D,L-3-Indolylglycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

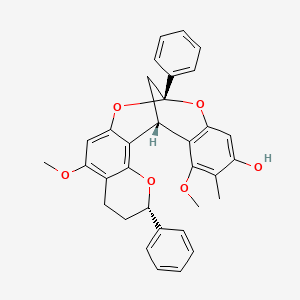

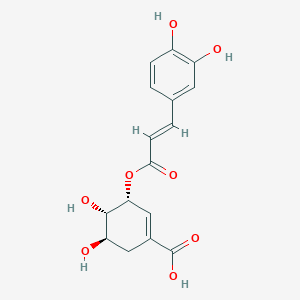

![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)

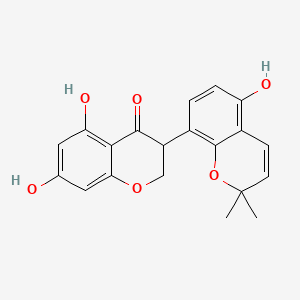

![1,5,8-Trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B1649313.png)

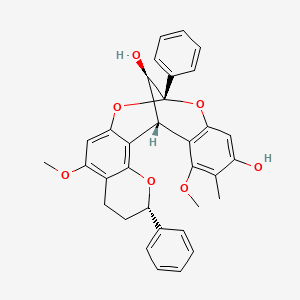

![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)